molecular formula C13H15N3O2 B2792114 methyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)glycinate CAS No. 1432316-67-0

methyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)glycinate

Cat. No.: B2792114
CAS No.: 1432316-67-0
M. Wt: 245.282
InChI Key: JLEQQNDAVOTZEK-UHFFFAOYSA-N
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Description

methyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)glycinate is an organic compound with the molecular formula C13H15N3O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)glycinate typically involves the reaction of 5-methyl-2-phenylpyrazole with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the ester moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Hydroxylated derivatives and oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

methyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)glycinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of methyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • methyl N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)glycinate
  • 5-Amino-3-methyl-1-phenylpyrazole
  • 2-(methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Comparison: this compound is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ester moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the ester group can influence the compound’s solubility, reactivity, and potential biological activity .

Properties

IUPAC Name

methyl 2-[(5-methyl-2-phenylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-8-12(14-9-13(17)18-2)16(15-10)11-6-4-3-5-7-11/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEQQNDAVOTZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NCC(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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